![molecular formula C15H19N3OS B15317979 3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide](/img/structure/B15317979.png)
3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thia and azaspiro moieties in its structure contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide typically involves a multi-step process. One common method includes the condensation of ketones (such as 4-methylcyclohexanone or cyclohexanone) with aromatic amines (like 4-bromoaniline or 4-fluoroaniline) and mercaptoacetic acid in dry benzene. This reaction forms the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: Its unique structural properties make it a candidate for developing new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins involved in cancer cell proliferation. The exact pathways and targets are still under investigation, but its structure suggests it could interfere with cellular processes critical for cancer cell survival .
Comparación Con Compuestos Similares
Similar Compounds
1-Thia-4-azaspiro[4.5]decane: A related compound with similar structural features but different functional groups.
Thiazolopyrimidine: Another compound with a thia and azaspiro moiety, used in medicinal chemistry.
1,3,4-Thiadiazole: A compound with a thiadiazole ring, known for its biological activity.
Uniqueness
3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide is unique due to its specific combination of thia and azaspiro moieties, which confer distinct chemical reactivity and potential biological activity. Its ability to form stable complexes with various biological targets makes it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C15H19N3OS |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
3-(3-thia-1-azaspiro[4.5]dec-1-en-2-ylamino)benzamide |
InChI |
InChI=1S/C15H19N3OS/c16-13(19)11-5-4-6-12(9-11)17-14-18-15(10-20-14)7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2,(H2,16,19)(H,17,18) |
Clave InChI |
MEHKHFLKUSZLPZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CSC(=N2)NC3=CC=CC(=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



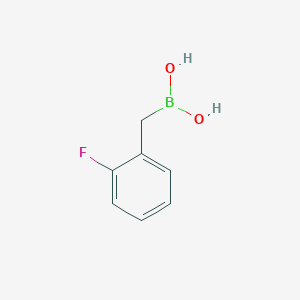
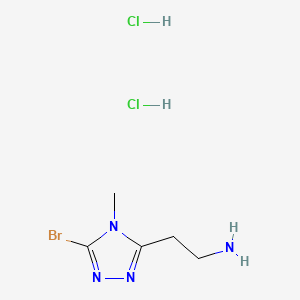
![Ethyl1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate](/img/structure/B15317911.png)

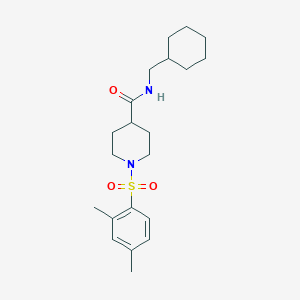



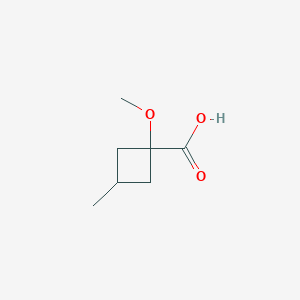
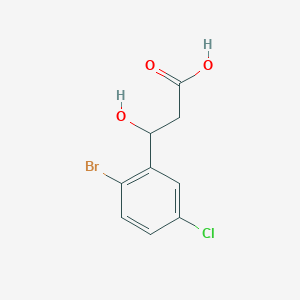

![5-{3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid](/img/structure/B15317966.png)
![4-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole](/img/structure/B15317971.png)
